molecular formula C13H20IN B14894882 1,1-Dimethyl-4-phenylpiperidinium iodide CAS No. 10125-85-6

1,1-Dimethyl-4-phenylpiperidinium iodide

Cat. No.: B14894882
CAS No.: 10125-85-6
M. Wt: 317.21 g/mol
InChI Key: BTIDXJNODKPJFO-UHFFFAOYSA-M
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Description

1,1-Dimethyl-4-phenylpiperidinium iodide is a quaternary ammonium compound known for its role as a non-selective nicotinic acetylcholine receptor agonist . This compound has significant applications in scientific research, particularly in the fields of pharmacology and neurobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-4-phenylpiperidinium iodide can be synthesized through the alkylation of 4-phenylpiperidine with methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1-Dimethyl-4-phenylpiperidinium iodide is widely used in scientific research due to its role as a nicotinic acetylcholine receptor agonist. Its applications include:

Mechanism of Action

1,1-Dimethyl-4-phenylpiperidinium iodide exerts its effects by binding to and activating nicotinic acetylcholine receptors. These receptors are ion channels that, when activated, allow the flow of cations such as sodium and calcium into the cell. This leads to depolarization of the cell membrane and subsequent cellular responses. The compound specifically targets ganglionic and adrenal medullary tissues, making it useful in the diagnosis of pheochromocytoma .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-4-phenylpiperazinium iodide: Another nicotinic acetylcholine receptor agonist with similar applications.

    Tetramethylammonium iodide: A quaternary ammonium compound with different receptor specificity.

    N-Methylpyridinium iodide: A compound with distinct pharmacological properties.

Uniqueness

1,1-Dimethyl-4-phenylpiperidinium iodide is unique due to its specific action on ganglionic and adrenal medullary tissues. This specificity makes it particularly valuable in both research and clinical diagnostics .

Properties

CAS No.

10125-85-6

Molecular Formula

C13H20IN

Molecular Weight

317.21 g/mol

IUPAC Name

1,1-dimethyl-4-phenylpiperidin-1-ium;iodide

InChI

InChI=1S/C13H20N.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3;1H/q+1;/p-1

InChI Key

BTIDXJNODKPJFO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(CC1)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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